3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline

Description

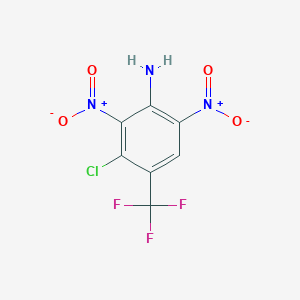

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline is a halogenated dinitroaniline derivative characterized by a benzene ring substituted with chlorine (position 3), two nitro groups (positions 2 and 6), and a trifluoromethyl group (position 4). This compound serves as a structural template for numerous agrochemicals, particularly herbicides and fungicides. Its reactivity and biological activity are influenced by the electron-withdrawing nitro and trifluoromethyl groups, which enhance stability and interaction with biological targets such as tubulin in microtubules .

Properties

IUPAC Name |

3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3O4/c8-4-2(7(9,10)11)1-3(13(15)16)5(12)6(4)14(17)18/h1H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVRFUTURYTHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604241 | |

| Record name | 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959235-57-5 | |

| Record name | 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 4-Chlorotrifluorotoluene

The primary synthetic route to this compound involves stepwise nitration of 4-chlorotrifluorotoluene:

Step 1: Mononitration

- React 4-chlorotrifluorotoluene with nitric acid in the presence of sulfuric acid.

- The reaction is conducted under controlled temperature to prevent over-nitration.

- This yields a mononitro intermediate, typically 3-chloro-4-(trifluoromethyl)nitrobenzene.

Step 2: Dinitration

- The mononitro compound undergoes further nitration under similar acidic conditions.

- This introduces a second nitro group, typically at the 2-position, to form 3-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.

Step 3: Amination

- The dinitro compound is then subjected to reduction (e.g., catalytic hydrogenation) to convert one nitro group into an amino group, forming the target this compound.

This method emphasizes controlled reaction conditions (temperature, acid concentration) to maximize yield and purity and minimize side reactions.

Alternative Synthetic Route via Nucleophilic Aromatic Substitution

Another preparation method involves the reaction of 2,4-dichloro-3,5-dinitrobenzotrifluoride with substituted anilines:

- The substituted aniline and the dichlorodinitrobenzotrifluoride are mixed in a suitable solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

- An acid scavenger (e.g., anhydrous sodium carbonate, potassium carbonate, or triethylamine) is added to neutralize generated acids.

- The reaction proceeds at temperatures ranging from room temperature to steam bath temperature over 12 to 96 hours.

- Post-reaction workup includes acid-base extraction, solvent evaporation, and chromatographic purification.

- The product is recrystallized from ethanol or other suitable solvents to yield pure this compound.

This method allows for substitution of chlorine atoms and provides access to derivatives by varying the substituted aniline.

Related Preparations of Precursors

Some preparative methods focus on obtaining key intermediates such as 4-chloro-3-trifluoromethylaniline hydrochloride, which can be nitrated further:

- Starting from 1-chloro-2-trifluoromethylbenzene, a three-step reaction sequence involving nitration, hydrogenation, and salt formation yields the amine hydrochloride salt.

- The nitration uses concentrated nitric acid and sulfuric acid at elevated temperatures (~3.5 hours).

- Hydrogenation is performed with palladium on carbon catalyst in methanol at room temperature for about 8 hours.

- The amine is then converted to its hydrochloride salt by treatment with HCl gas.

- This intermediate can be further nitrated to introduce additional nitro groups.

Chemical Reaction Analysis and Optimization

| Step | Reagents/Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Mononitration | 4-chlorotrifluorotoluene, HNO3/H2SO4 | Temperature control critical | Selective introduction of first nitro group |

| Dinitration | Mononitro intermediate, HNO3/H2SO4 | Controlled acidity and temp | Addition of second nitro group at 2-position |

| Reduction (Amination) | Pd-C catalyst, H2, methanol, room temp | 8 hours typical | Conversion of nitro to amino group |

| Nucleophilic Substitution | 2,4-dichloro-3,5-dinitrobenzotrifluoride + substituted aniline | Solvent (DMF, DMSO), acid scavenger, 12-96 h, RT to steam bath | Chlorine displacement by aniline derivative |

Research Findings and Process Considerations

- Yield and Purity: The nitration steps require precise control of temperature and acid concentration to avoid over-nitration and decomposition, ensuring high yields of the dinitro intermediate.

- Reaction Times: The nucleophilic substitution method demands longer reaction times (12-96 hours) but offers versatility in substituent variation.

- Solvent and Acid Scavenger Selection: Use of aprotic polar solvents (DMF, DMSO) and appropriate acid scavengers improves reaction efficiency and product isolation.

- Reduction Conditions: Catalytic hydrogenation under mild conditions (room temperature, Pd-C catalyst) effectively converts nitro groups to amines without affecting other functional groups.

- Environmental and Safety Aspects: Handling of nitrating acids and hydrogenation catalysts requires stringent safety measures. The process optimization aims to reduce waste and improve environmental compatibility.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Nitration & Reduction | 4-chlorotrifluorotoluene | Mononitration, dinitration, reduction | Acidic nitration, Pd-C hydrogenation | High purity, well-established | Requires careful temp control |

| Nucleophilic Aromatic Substitution | 2,4-dichloro-3,5-dinitrobenzotrifluoride + substituted aniline | Substitution, purification | DMF/DMSO, acid scavenger, RT-100°C | Versatile, allows derivative synthesis | Long reaction times |

| Intermediate Preparation | 1-chloro-2-trifluoromethylbenzene | Nitration, hydrogenation, salt formation | Acid nitration, Pd-C hydrogenation | Stable intermediates, scalable | Multi-step, requires catalyst |

Chemical Reactions Analysis

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Analytical Chemistry: The compound is employed in analytical methods to detect and quantify specific analytes in complex mixtures.

Drug Development: It serves as a building block in the development of new drug molecules with potential therapeutic applications.

Non-Linear Optical Materials: Derivatives of this compound have been studied for their potential use in non-linear optical materials, which are important in advanced optical technologies.

Herbicide Synthesis: It plays a critical role in the synthesis of high-efficiency, low-toxicity herbicides.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form significant interactions, such as hydrogen bonds and π-interactions, which contribute to its reactivity and stability. These interactions enable the compound to exert its effects in various applications, including its use as a fungicide and in non-linear optical materials.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, their substituents, and applications:

Physicochemical Properties

- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups lower pKa (~2–4), enhancing stability under acidic conditions .

Biological Activity

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline (CAS No. 959235-57-5) is a synthetic organic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H3ClF3N3O4

- Molecular Weight : 253.56 g/mol

- Chemical Structure : The compound features a chloro group, two nitro groups, and a trifluoromethyl group attached to an aniline structure.

Biological Activity Overview

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. Its activity is primarily attributed to its ability to disrupt cellular processes in target organisms.

Antimicrobial Activity

- In Vitro Studies :

-

Mechanism of Action :

- The antimicrobial effects are believed to stem from the inhibition of the respiratory chain in bacteria, leading to reduced viability at sub-MIC levels .

- Compounds related to this structure have been shown to induce apoptosis in cancer cell lines, indicating a dual role in both antibacterial and anticancer activities .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

-

Cytotoxicity Testing :

- In human monocytic leukemia cell line THP-1, the compound exhibited IC50 values ranging from 1.4 to 4.5 µM, indicating significant cytotoxic effects .

- The compound was also tested against various cancer cell lines, including chronic myeloid leukemia (K562) and breast carcinoma (MCF-7), showing promising results in inhibiting cell proliferation .

- Mechanism Insights :

Study 1: Antimicrobial Efficacy

A study conducted on various diamide derivatives including this compound demonstrated broad-spectrum antimicrobial activity comparable to standard antibiotics like ampicillin and isoniazid .

Study 2: Anticancer Potential

In another investigation focusing on its anticancer properties, the compound was found to significantly inhibit cell growth in multiple cancer cell lines while sparing normal cells at similar concentrations . This selectivity suggests a favorable therapeutic index for further development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF3N3O4 |

| Molecular Weight | 253.56 g/mol |

| Antimicrobial MIC (S. aureus) | 0.070 - 8.95 µM |

| Antimicrobial MIC (M. tuberculosis) | 18.7 µM |

| IC50 (THP-1 Cell Line) | 1.4 - 4.5 µM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline?

- Methodological Answer : Synthesis typically involves sequential nitration and halogenation of a trifluoromethyl-substituted aniline precursor. For example:

Nitration : Introduce nitro groups at positions 2 and 6 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).

Chlorination : React the intermediate with a chlorinating agent (e.g., Cl₂ or SOCl₂) at position 3.

Similar methods are employed for structurally related dinitroanilines, such as 2,6-dichloro-4-trifluoromethyl-aniline, where photo-radical halogenation is used to achieve regioselectivity . Purity optimization may require recrystallization or column chromatography.

Q. What characterization techniques confirm the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic proton environments and confirm substitution patterns.

- ¹⁹F NMR : Verify the presence and electronic environment of the trifluoromethyl group .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 285.56 g/mol for C₇H₃ClF₃N₃O₄) and fragmentation patterns.

- HPLC/GC : Assess purity (>95% by area normalization) and detect impurities .

- Elemental Analysis : Validate empirical formula (C:H:N:Cl:F ratios).

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure .

- Storage : Store in airtight containers away from light and oxidizing agents (stable at room temperature; decomposition >200°C) .

- Emergency Measures : Immediate eye washing and decontamination via safety showers; consult SDS for spill management .

Advanced Research Questions

Q. How to design experiments to study its stability under varying pH conditions?

- Methodological Answer :

Sample Preparation : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.

Kinetic Analysis : Use HPLC to quantify degradation products over time.

Structural Elucidation : Isolate degradation byproducts via preparative TLC and characterize using MS/NMR.

- Note : Related dinitroanilines (e.g., trifluralin) degrade via hydrolysis of nitro groups under alkaline conditions, which can inform experimental design .

Q. How to resolve contradictions in reaction yields from different nitration methods?

- Methodological Answer :

- Variable Optimization : Compare yields under varying nitration conditions (e.g., HNO₃ concentration, temperature, reaction time).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., positional isomers or over-nitrated species).

- Computational Modeling : Simulate nitration pathways (e.g., DFT calculations) to predict regioselectivity and optimize conditions.

- Reference : Photo-radical halogenation (as in ) may reduce isomerization compared to thermal methods.

Q. What methodologies study its interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition studies (e.g., acetylcholinesterase for pesticidal activity) with IC₅₀ determination via spectrophotometry .

- Molecular Docking : Perform computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins.

- Metabolite Profiling : Incubate with liver microsomes and analyze metabolites using UPLC-QTOF-MS.

- Reference : Ethalfluralin (a structural analog) inhibits microtubule polymerization in plants, suggesting similar targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.